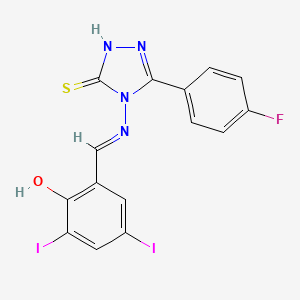

3-(4-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Description

The compound 3-(4-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features:

- A 4-fluorophenyl group at position 3 of the triazole ring.

- A 2-hydroxy-3,5-diiodobenzylidene moiety forming a Schiff base at position 2.

- A thione group at position 3.

This combination of substituents imparts unique electronic, steric, and hydrogen-bonding properties.

Properties

CAS No. |

716335-57-8 |

|---|---|

Molecular Formula |

C15H9FI2N4OS |

Molecular Weight |

566.1 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H9FI2N4OS/c16-10-3-1-8(2-4-10)14-20-21-15(24)22(14)19-7-9-5-11(17)6-12(18)13(9)23/h1-7,23H,(H,21,24)/b19-7+ |

InChI Key |

IEKJXEKDSAODDM-FBCYGCLPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)F |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol typically involves the condensation reaction between 3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazole and 4,6-diiodosalicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imine group can be reduced to form amines.

Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze chemical reactions. Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms . The anticancer properties are believed to result from its interaction with DNA and proteins, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Substituent Effects on Key Structural Features

Key Observations:

- Halogen vs. Alkyl Substituents: The target compound’s diiodo group distinguishes it from fluorine- or alkyl-substituted analogues, enabling stronger halogen bonding (e.g., with biomolecular targets) .

- Hydroxy Group Impact: The 2-hydroxy group in the target compound enhances acidity (pKa ≈ 8–9) compared to non-hydroxylated derivatives like those in , which rely on tert-butyl groups for stability.

Physicochemical Properties

Table 3: Spectral and Physical Properties

Key Observations:

- Spectral Signatures: The target compound’s C=N stretch (1511 cm⁻¹) aligns with other Schiff bases, while the -OH stretch (~3176 cm⁻¹) confirms intramolecular hydrogen bonding .

- Melting Points: Bulky substituents (e.g., tert-butyl in ) increase melting points (>200°C), whereas halogenated derivatives like 6k melt at ~179°C .

Biological Activity

The compound 3-(4-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 468.26 g/mol. The presence of the triazole ring contributes to its biological activity, particularly in inhibiting various enzymes and microbial growth.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have shown that derivatives of triazole-thiones exhibit promising antibacterial and antifungal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Candida albicans | 16 | Strong |

These results indicate that the compound has a significant effect against Candida albicans, suggesting its potential for treating fungal infections .

Anticancer Activity

The anticancer properties of triazole derivatives have gained attention due to their ability to inhibit cancer cell proliferation. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| HCT-116 (Colon) | 6.2 | High |

| T47D (Breast) | 27.3 | Moderate |

| MCF-7 (Breast) | 43.4 | Moderate |

The findings suggest that the compound effectively inhibits the growth of colon carcinoma cells at low concentrations, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. In vitro assays demonstrated that triazole derivatives can act as inhibitors against class A and B β-lactamases.

| Enzyme Type | Inhibition Percentage (%) | Remarks |

|---|---|---|

| Class A SBL KPC-2 | 45 | Moderate Inhibition |

| Class B MBL VIM-1 | 30 | Weak Inhibition |

These results indicate that while the compound shows some inhibitory activity against these enzymes, further optimization may be necessary to enhance its efficacy .

Case Studies

A notable study focused on the synthesis and biological evaluation of various triazole derivatives, including our compound of interest. The study employed molecular docking techniques to elucidate the binding interactions between the compound and target enzymes, providing insights into its mechanism of action against bacterial resistance .

Another study investigated the cytotoxic effects of triazole derivatives on different cancer cell lines. The results indicated that modifications on the triazole ring significantly influenced anticancer activity, suggesting that structural optimization could lead to more potent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.